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molecular formula C11H8N4 B8281913 n'-Cyanoquinoline-5-carboximidamide

n'-Cyanoquinoline-5-carboximidamide

Cat. No. B8281913
M. Wt: 196.21 g/mol
InChI Key: QVDNTEKHCXSGBS-UHFFFAOYSA-N
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Patent
US07241776B2

Procedure details

A mixture of Example 24A (750 mg, 4.81 mmol) and sodium cyanamide (312 mg, 4.81 mmol) in ethanol (10 mL) was heated at reflux for 10 hours and cooled to ambient temperature. The solvent was removed under reduced pressure and the crude mixture was purified by silica gel chromatography, eluting with a gradient of 0-6% of methanol/methylene chloride to provide 0.3 g of the title compound. MS (ESI+) m/z 197 (M+H)+.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
312 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([C:11]#[N:12])[C:5]=2[CH:4]=[CH:3][CH:2]=1.[N:13]#[C:14][NH2:15].[Na]>C(O)C>[C:14]([N:15]=[C:11]([C:6]1[C:5]2[CH:4]=[CH:3][CH:2]=[N:1][C:10]=2[CH:9]=[CH:8][CH:7]=1)[NH2:12])#[N:13] |f:1.2,^1:15|

Inputs

Step One
Name
Quantity
750 mg
Type
reactant
Smiles
N1=CC=CC=2C(=CC=CC12)C#N
Name
Quantity
312 mg
Type
reactant
Smiles
N#CN.[Na]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude mixture was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0-6% of methanol/methylene chloride

Outcomes

Product
Name
Type
product
Smiles
C(#N)N=C(N)C=1C=2C=CC=NC2C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: CALCULATEDPERCENTYIELD 31.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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